molecular formula C9H10O B162701 4-Indanol CAS No. 1641-41-4

4-Indanol

Cat. No.: B162701
CAS No.: 1641-41-4
M. Wt: 134.17 g/mol
InChI Key: DPHNJPUOMLRELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Indanol, also known as 2,3-dihydro-1H-inden-4-ol, is an organic compound with the molecular formula C9H10O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is a derivative of indane and features a hydroxyl group attached to the fourth carbon of the indane ring. It is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Indanol can be synthesized through several methods. One common approach involves the reduction of 4-indanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-indanone. This process typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Indanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to 4-indanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of this compound can lead to the formation of this compound derivatives, depending on the reducing agent and conditions used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: 4-Indanone.

    Reduction: Various this compound derivatives.

    Substitution: Tosylated this compound and other substituted derivatives.

Scientific Research Applications

4-Indanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Some this compound derivatives are investigated for their therapeutic potential in treating diseases like cancer and neurodegenerative disorders.

    Industry: It is used in the fragrance industry to impart floral or fruity notes to perfumes and other scented products.

Mechanism of Action

The mechanism of action of 4-Indanol and its derivatives depends on the specific application and target. In biological systems, this compound derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

4-Indanol can be compared with other similar compounds, such as:

    Indanone: The ketone analog of this compound, which lacks the hydroxyl group.

    Indanol: A compound with a hydroxyl group attached to a different position on the indane ring.

    Indene: The parent hydrocarbon of this compound, which lacks the hydroxyl group.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fourth position of the indane ring, which imparts distinct chemical and physical properties. This functional group allows for various chemical modifications and applications that are not possible with its analogs.

Properties

IUPAC Name

2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHNJPUOMLRELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167708
Record name Indan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-41-4
Record name 4-Indanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1641-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Indanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Aminoindan (3.0 g) was added to a solution of concentrated sulphuric acid (2.4 mL) in water (15 mL). More water (15 mL) was added and the mixture cooled to 5° C. A solution of sodium nitrite (1.71 g) in water (4.5 mL) was added portionwise to the mixture while maintaining the temperature below 5° C. After addition was complete the mixture was allowed to warm to room temperature and urea (0.29 g) was added. The mixture was stirred for a further 5 minutes before being heated at 45° C. for 30 minutes. The mixture was then cooled to room temperature and extracted with ethyl acetate. The combined organic extracts were washed with 2M aqueous sodium hydroxide (2×100 mL) and these aqueous extracts were then acidified with hydrochloric acid and extracted with ethyl acetate (3×100 mL). The combined organic extracts were then washed with brine and dried (Na2SO4) before being concentrated in vacuo. The resulting crude product was chromatographed over silica gel. Elution with ethyl acetate/hexanes (1:7) gave 4-hydroxyindan as an orange oil (1.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.29 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Aminoindan (3.0 g) was added to a solution of concentrated sulphuric acid (2.4 mL) in water (15 mL). More water (15 mL) was added and the mixture cooled to SOC. A solution of sodium nitrite (1.71 g) in water (4.5 ml) was added portionwise to the mixture while maintaining the temperature below 5C. After addition was complete the mixture was allowed to Mann to room temperature and urea (0.29 g) was added. The mixture was stirred for a further 5 minutes before being heated at 45° C. for 30 minutes. The mixture was then cooled to room temperature and extracted with ethyl acetate. The combined organic extracts were washed with 2M aqueous sodium hydroxide (2×100 mL) and these aqueous extracts were then acidified with hydrochloric acid and extracted with ethyl acetate (3×100 mL). The combined organic extracts were then washed with brine and dried (Na2SO4) before being concentrated in vacuo. The resulting crude product was chromatographed over silica gel. Elution with ethyl acetate/hexanes (1:7) gave 4-hydroxyindan as an orange oil (1.0 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 7-hydroxyindan-1-one (6.0 g, 40 mmole) in trifluoroacetic acid (30 ml), triethylsilane (10.23 g, 87.9 mmole) was added. The mixture was refluxed for 5 hours, poured into water (200 ml) and extracted with diethyl ether (2×200 ml). The extract was washed with water. The ethereal solution was extracted with 4NNaOH (3×50 ml). The alkaline extract was washed with diethyl ether then acidified to pH1 with hydrochloric acid. The aqueous mixture was extracted with diethyl ether and the ethereal extract was washed with water and aqueous saturated sodium chloride, was dried, and the solvents evaporated to give 4-hydroxyindane as a colourless oil (4.9 g, 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods IV

Procedure details

4-Hydroxy-2,3-dihydro-1H-inden-1-one (W. Liu et al., Org. Lett. 2007, 9, 2915-2918) was reduced with sodium cyanoborohydride/trimethylsilyl chloride to provide 2,3-dihydro-1H-inden-4-ol. This was chlorinated with N-chlorosuccinimide to generate 7-chloro-2,3-dihydro-1H-inden-4-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium cyanoborohydride trimethylsilyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 4-hydroxy-indan-1-one (5.0 g, 33.7 mmol), sodium cyanoborohydride (6.4 g, 101.1 mmol), and zinc iodide (32.3 g, 101.1 mmol) in dichloroethane, was heated at reflux for two hours. The reaction mixture was then filtered through 50 g SiO2 while still warm, eluting further with dichloroethane. The filtrate was collected and concentrated under vacuum. The residue was added to diethyl ether and the resulting white precipitate was filtered off. The filtrate was collected and concentrated in vacuo to give 4.2 g of the title compound with purity high enough for subsequent use. 400 MHz 1H NMR (DMSO-d6) δ 9.06 (s, 1H), 6.86 (t, 1H, J=7.8 Hz), 6.59 (d, 1H, J=7.8 Hz), 6.48 (d, 1H, J=7.8 Hz), 2.75 (t, 2H, J=7.3 Hz), 2.67 (t, 2H, J=7.3 Hz), 1.92 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Indanol
Reactant of Route 2
4-Indanol
Reactant of Route 3
4-Indanol
Reactant of Route 4
4-Indanol
Reactant of Route 5
4-Indanol
Reactant of Route 6
4-Indanol
Customer
Q & A

Q1: What are the primary biological properties of 4-Indanol?

A: this compound exhibits potent spermicidal activity. Research has shown it to be rapidly lethal to spermatozoa in vitro at concentrations ranging from 1:1,000 to 1:3,000. [] This characteristic makes it a promising candidate for contraceptive applications.

Q2: Has this compound been investigated for its tolerance in biological systems?

A: Yes, a study involving 155 patients evaluated the tolerance of a contraceptive gel containing 0.1% 7-chloro-4-indanol and 10% sodium chloride (Lanesta gel). [] The gel was administered locally in 5 cc doses for 21 consecutive days. Results indicated that the gel was well-tolerated by the vaginal mucosa with no significant changes observed in hemoglobin levels, red blood cell counts, or white blood cell counts. []

Q3: Are there any known challenges in identifying and characterizing this compound and its derivatives in complex mixtures?

A: Yes, research suggests that the unambiguous identification of this compound, 5-indanol, and their homologs in coal liquid distillates can be challenging due to a lack of comprehensive reference spectra. [] This difficulty necessitates the use of advanced analytical techniques like gas chromatography coupled with mass spectrometry (GC/MS) and pyrolysis mass spectrometry (Py/MS) in conjunction with computer-assisted pattern recognition for accurate identification. []

Q4: Have any synthetic routes been explored for creating novel this compound derivatives?

A: Yes, researchers have successfully synthesized a series of new 2-substituted 4-indanols. [] These compounds serve as valuable precursors for the preparation of esters with potential insecticidal properties. []

Q5: Are there alternative synthesis pathways for specific this compound derivatives like 1,1-Dimethyl-4-indanol?

A: Indeed, two distinct approaches have been developed for synthesizing 1,1-Dimethyl-4-indanol derivatives. [, , ] These synthetic routes provide flexibility and efficiency in accessing this specific class of compounds.

Q6: What is known about the structural properties of chlorinated this compound derivatives?

A: Research has focused on the preparation and structural elucidation of various chlorinated 4-indanols. [] Understanding the structural characteristics of these derivatives is crucial for exploring their potential applications and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.